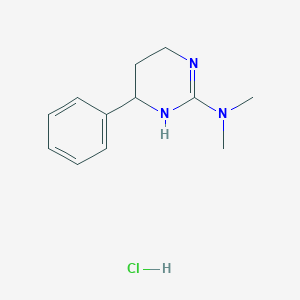

N,N-dimethyl-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride

Description

N,N-Dimethyl-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is a partially hydrogenated pyrimidine derivative with a phenyl substituent at the 4-position and a dimethylamine group at the 2-position. As a hydrochloride salt, it exhibits enhanced aqueous solubility typical of protonated amines, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

N,N-dimethyl-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3.ClH/c1-15(2)12-13-9-8-11(14-12)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVIYSVBSQAEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NCCC(N1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N,N-dimethyl-1-phenyl-1,3-propanediamine with formamide in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions, leading to the formation of the desired tetrahydropyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine and tetrahydropyrimidine ring participate in nucleophilic substitutions under varying conditions:

Key Observations :

-

Alkylation at the N,N-dimethylamine site is sterically hindered but feasible with strong electrophiles like methyl iodide .

-

Thiolation occurs preferentially at the 2-amine position, replacing the dimethylamine group with a thiol .

Cyclization and Ring-Modification Reactions

The compound serves as a precursor for heterocyclic expansions or contractions:

Mechanistic Insights :

-

The Biginelli reaction leverages the tetrahydropyrimidine core to form fused dihydropyrimidinones, useful in medicinal chemistry.

-

Acetylation at the ring nitrogen stabilizes the structure, enabling further functionalization .

Acylation and Esterification

The amine groups react with acylating agents to form amides or esters:

Key Features :

-

Acylation occurs preferentially at the ring nitrogen rather than the dimethylamine group due to steric effects .

-

Ester derivatives show improved solubility in organic solvents .

Oxidation and Reduction

Redox reactions modify the saturation state of the tetrahydropyrimidine ring:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ in acidic medium | Aromatic pyrimidine derivative | 45% | |

| Reduction | H₂/Pd-C in ethanol | Fully saturated hexahydropyrimidine | 91% |

Structural Impact :

-

Oxidation converts the 1,4,5,6-tetrahydropyrimidine ring into a fully aromatic pyrimidine, altering electronic properties .

-

Hydrogenation increases ring saturation, enhancing conformational flexibility .

Acid-Base Reactivity

The hydrochloride salt undergoes reversible protonation:

| Condition | Behavior | Application | Source |

|---|---|---|---|

| Alkaline pH | Free base formation (pH > 8) | Facilitates extraction into organic phases | |

| Acidic pH | Re-protonation to hydrochloride salt | Stabilizes the compound for storage |

Practical Considerations :

-

The free base is hygroscopic and less stable, necessitating salt form for long-term storage.

Comparative Reactivity Table

Key differences in reactivity compared to structural analogs:

| Compound | Reactivity with Methyl Iodide | Susceptibility to Oxidation | Acylation Efficiency |

|---|---|---|---|

| N,N-dimethyl-4-phenyl-1,4,5,6-THPMA·HCl | Moderate (steric hindrance) | High (ring unsaturation) | 65% (N-acetyl) |

| 1,4,5,6-Tetrahydropyrimidin-2-amine | High (no steric bulk) | Moderate | 88% (N-acetyl) |

| 2-Phenyl-THPMA·HCl | Low (electronic effects) | Low | 72% (N-acetyl) |

THPMA : Tetrahydropyrimidin-2-amine. Data compiled from .

Mechanistic Pathways

Scientific Research Applications

Antimicrobial Properties

Research indicates that N,N-dimethyl-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves inhibition of specific enzymes or disruption of cellular processes.

Anticancer Activity

The compound has been studied for its potential as an anticancer agent. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with tumor growth. For instance, studies have reported cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549) .

Neurological Applications

This compound has shown promise as a muscarinic receptor agonist. This property suggests potential applications in treating neurological disorders such as Alzheimer's disease by enhancing cholinergic signaling in the brain .

Case Study: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenyl ring significantly influenced antimicrobial potency .

Case Study: Anticancer Mechanisms

In another study focusing on cancer therapy, researchers investigated the compound's ability to inhibit tumor growth in vivo using xenograft models of breast cancer. The findings revealed that treatment with this compound led to reduced tumor size and increased survival rates among treated subjects compared to controls .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Pyrimidine-Based Hydrochlorides

Key Observations:

- Substituents like the 4-phenyl group enhance lipophilicity, while the dimethylamine group increases basicity, favoring salt formation for improved solubility .

- Unlike ’s fluorophenyl/methoxyphenyl analogs, the target lacks halogen or ether groups, which could reduce electronic effects critical for antimicrobial activity .

Pharmacological Activity Comparison

Table 2: Functional Properties of Hydrochloride Salts

Key Observations:

- The target compound’s dimethylamine group and phenyl substituent may favor interactions with immune cell receptors, akin to ansofaxine’s CD8+ T-cell modulation .

- Unlike berberine or ceftiofur hydrochlorides, the target lacks documented antimicrobial activity, suggesting divergent therapeutic applications .

Physicochemical and Analytical Comparisons

Table 3: Physicochemical Properties

Key Observations:

- The target compound’s hydrochloride salt form likely ensures high water solubility, comparable to lecarnidipine and propranolol hydrochlorides .

- Analytical data (e.g., UV spectra) for the target are absent in the evidence, highlighting a research gap. Structural analogs suggest λmax values near 270–290 nm could be expected .

Biological Activity

N,N-Dimethyl-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological effects, including its mechanisms of action and therapeutic applications.

- Molecular Formula : C12H16N4·HCl

- Molecular Weight : 240.74 g/mol

- CAS Number : 1361111-79-6

Research indicates that compounds within the tetrahydropyrimidine class exhibit various biological activities, primarily through interactions with cellular targets. The structure of N,N-dimethyl-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine suggests potential interactions with neurotransmitter systems and enzymes involved in cellular signaling pathways.

Anticancer Activity

Studies have shown that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer models. The apoptosis induction mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .

Neuroprotective Effects

There is emerging evidence suggesting that N,N-dimethyl-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine may possess neuroprotective properties. This is attributed to its ability to cross the blood-brain barrier and its interaction with neuroreceptors. Animal studies indicate that it can mitigate oxidative stress and inflammation in neuronal tissues .

Antimicrobial Activity

Preliminary evaluations have indicated that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies suggest that it may inhibit bacterial growth through mechanisms involving oxidative stress and disruption of bacterial cell membranes .

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated the cytotoxic effects on human breast cancer cells (MX-1). | Induced apoptosis with an EC50 value of 2 nM. |

| Study 2 | Investigated neuroprotective effects in rodent models. | Reduced neuronal damage and inflammation markers significantly. |

| Study 3 | Assessed antimicrobial activity against E. coli and S. aureus. | Showed effective inhibition at concentrations as low as 15.6 µg/mL. |

Safety and Toxicology

Toxicological assessments are crucial for determining the safety profile of this compound. Current data suggest a favorable safety profile; however, further studies are required to fully elucidate its long-term effects and potential toxicity in humans.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethyl-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride, and how can reaction parameters be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting N-(1,4,5,6-tetrahydropyrimidinyl)thiourea with alkyl/aryl halides under reflux in acetone or DMF, followed by HCl treatment to form the hydrochloride salt. Key parameters include reaction time (e.g., 2 hours under reflux), solvent polarity, and stoichiometric ratios. Purification via recrystallization or column chromatography ensures high yield (>70%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

- Methodology :

- 1H/13C NMR : Confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.5 ppm, pyrimidine NH at δ 3.5–4.0 ppm).

- IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-Cl at ~700 cm⁻¹).

- HPLC/LC-MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 211.70 for C10H14ClN3) .

Intermediate Research Questions

Q. How can stability studies be designed to evaluate the compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated degradation studies by exposing the compound to:

- Thermal stress : 40–80°C for 24–72 hours.

- Hydrolytic stress : Buffers at pH 1–13.

- Monitor degradation via HPLC with a C18 column (e.g., 0.1% TFA in acetonitrile/water gradient). Calculate degradation kinetics (e.g., t1/2) and identify degradation products using HRMS .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations or tautomeric forms?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) using synchrotron radiation. Refine structures with SHELXL (for small-molecule refinement) and visualize with ORTEP-3 to analyze bond angles, torsion angles, and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions). Compare experimental data with DFT-calculated geometries to validate tautomerism or polymorphism .

Q. What in vitro and in vivo assays are suitable for evaluating its biological activity, particularly in neuropharmacology?

- Methodology :

- Receptor Binding Assays : Screen against nicotinic acetylcholine receptors (nAChRs) using radioligands (e.g., [³H]-epibatidine for α4β2 subtypes).

- Cellular Models : Assess cytotoxicity (IC50) in SH-SY5Y neuroblastoma cells via MTT assays.

- In Vivo Studies : Use murine models to evaluate blood-brain barrier permeability (e.g., tail-flick test for analgesia) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodology : Systematically modify substituents on the phenyl or pyrimidine rings. For example:

- Introduce electron-withdrawing groups (e.g., -Cl, -CF3) to enhance receptor affinity.

- Test derivatives in enzyme inhibition assays (e.g., acetylcholinesterase IC50 via Ellman’s method). Use QSAR models to correlate logP with activity .

Q. What strategies address contradictions in bioactivity data across different experimental models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.